1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime
Overview
Description
1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime typically involves the reaction of 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The imidazole ring can interact with metal ions and enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde
- 1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carboxylic acid
- 1-(2,2-Dimethoxyethyl)-1H-imidazole-2-thiol
Uniqueness
1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxime group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the oxime group can enhance the compound’s ability to interact with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-13-8(14-2)6-11-4-3-9-7(11)5-10-12/h3-5,8,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULVYDYFKGMGEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=CN=C1C=NO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191362 | |
Record name | 1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carboxaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-32-3 | |
Record name | 1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carboxaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carboxaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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